molecular formula C4H8NO3T B1147157 Threonine, L-, [3H(G)] CAS No. 134357-96-3

Threonine, L-, [3H(G)]

Cat. No.: B1147157
CAS No.: 134357-96-3
M. Wt: 121.13
InChI Key:
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Description

Threonine, L-, [3H(G)] is a radiolabeled form of the essential amino acid threonine. Threonine is one of the 20 standard amino acids used by cells to synthesize proteins. It is essential in humans, meaning it must be obtained from the diet as the body cannot synthesize it. Threonine plays a crucial role in various physiological processes, including protein synthesis, immune function, and fat metabolism .

Scientific Research Applications

Threonine, L-, [3H(G)] is widely used in scientific research due to its radiolabeled nature, which allows for tracking and studying metabolic pathways. Some key applications include:

Mechanism of Action

Threonine supports central nervous, cardiovascular, liver, and immune system functioning . It helps in the synthesis of glycine and serine which, in their turn, assist in the production of collagen, elastin, and muscle tissue . In addition, Threonine aids building strong bones and tooth enamel and speeds up a wound healing process after trauma or surgery by boosting up the immune system .

Future Directions

Current evidence supports that the supplementation of Threonine leads to benefits in terms of energy metabolism . It is often added to the feed of immature piglets and poultry and is the second limiting amino acid in pig feed and the third limiting amino acid in poultry feed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Threonine can be synthesized through microbial fermentation, primarily using strains of Escherichia coli and Corynebacterium glutamicum. The biosynthesis involves several enzymatic steps starting from oxaloacetate, which is converted to L-aspartate and subsequently to L-threonine through a series of phosphorylations and reductions .

Industrial Production Methods

Industrial production of L-threonine typically involves the fermentation process using genetically engineered microorganisms. These microorganisms are optimized to overproduce threonine by manipulating metabolic pathways and enhancing the expression of key enzymes involved in threonine biosynthesis . The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Threonine is unique due to its essential nature and its role in protein synthesis and immune function. Unlike its derivatives and isomers, threonine is directly involved in the synthesis of proteins and other critical biomolecules .

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-4-tritiobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-RJNJCCKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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